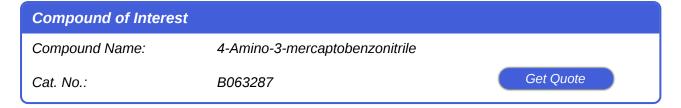


Spectroscopic Profile of 4-Amino-3-mercaptobenzonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-mercaptobenzonitrile** (CAS No. 174658-22-1). The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for **4-Amino-3-mercaptobenzonitrile**.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)



Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.29	d	2.0	H-2
6.84	dd	8.3, 2.0	H-6
6.70	d	8.3	H-5
5.85	s (br)	-	-NH ₂
3.70	s (br)	-	-SH

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)	Assignment
148.5	C-4
134.1	C-2
131.5	C-6
119.8	C-1
118.9	-C≡N
114.7	C-5
110.2	C-3

IR Spectroscopy Data



Wavenumber (cm ⁻¹)	Functional Group Assignment
~3450 - 3300	N-H stretch (amine)
~2550	S-H stretch (thiol)[1]
~2220	C≡N stretch (nitrile)[1]
~1620 - 1580	N-H bend (amine)
~1500 - 1400	Aromatic C=C stretch
~820	C-H out-of-plane bend

Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C7H6N2S	PubChem[2]
Exact Mass	150.02517 g/mol	PubChem[2]
Molecular Weight	150.20 g/mol	PubChem[2]
Predicted Major Fragments (m/z)	123 ([M-HCN] ⁺), 117 ([M- SH] ⁺), 91 ([C ₆ H ₅ N] ⁺)	

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-3-mercaptobenzonitrile** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.



¹H NMR Acquisition:

- Acquire a one-dimensional proton spectrum.
- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
 - Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
 it into a thin, transparent pellet.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a benchtop FTIR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal).
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
 - The final spectrum is presented in terms of transmittance or absorbance.



Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with an appropriate ionization source is required. For this molecule, Electrospray Ionization (ESI) or Electron Impact (EI) would be suitable.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - For ESI: The sample solution is sprayed into the ion source, creating charged droplets that evaporate to produce gas-phase ions.
 - For EI: The sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the expected connectivity of **4-Amino-3-mercaptobenzonitrile**.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure of **4-Amino-3-mercaptobenzonitrile**.

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References



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